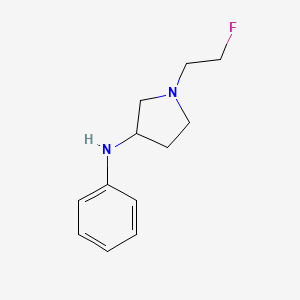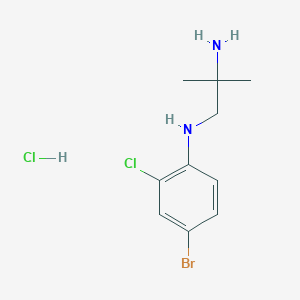
1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a phenyl group and a fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine typically involves the reaction of N-phenylpyrrolidin-3-amine with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active amines.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroethanol: A simpler fluorinated alcohol with similar reactivity but different applications.
N-Phenylpyrrolidine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
Fluoroethyl azides: Used in radiolabeling and click chemistry, showcasing the versatility of the fluoroethyl group.
Uniqueness: 1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring, phenyl group, and fluoroethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-7-9-15-8-6-12(10-15)14-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFBJPYRTSQYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=C2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-4-fluorophenyl)-cyclopropylmethyl]-3-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]urea](/img/structure/B7420072.png)
![N-(3-bromo-5-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7420073.png)
![1-[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]-3-[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]urea](/img/structure/B7420076.png)

![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)phenyl]methyl]indole-2-carboxylic acid](/img/structure/B7420093.png)
![N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B7420101.png)
![1-(3-chloro-4-pyrazol-1-ylphenyl)-3-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]urea](/img/structure/B7420102.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methyltriazole-4-carboxamide](/img/structure/B7420107.png)
![2-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420114.png)
![2-Methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420116.png)
![N-[4-[1-(1-phenylpyrazol-4-yl)ethylamino]phenyl]acetamide](/img/structure/B7420129.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,3-thiazol-2-yl)ethanone](/img/structure/B7420135.png)
![methyl 4-[4-(1H-indol-3-yl)butanoylamino]cyclohexane-1-carboxylate](/img/structure/B7420137.png)
